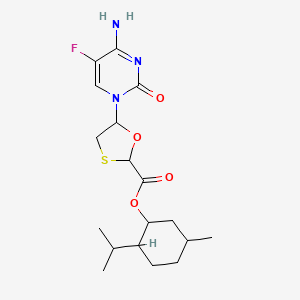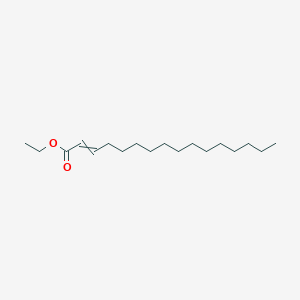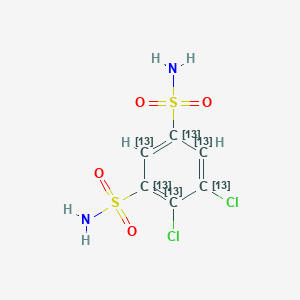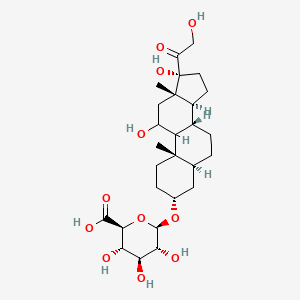
(2S,3S)-2,3-双(苯甲酰氧甲基)环丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is an organic compound characterized by its cyclobutanone core with two benzoyloxymethyl substituents at the 2 and 3 positions
科学研究应用
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.
Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Benzoyloxymethyl Groups: The benzoyloxymethyl groups are introduced via esterification reactions using benzoyl chloride and a suitable alcohol under basic conditions.
Industrial Production Methods
化学反应分析
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted cyclobutanones.
相似化合物的比较
Similar Compounds
(2S,3R)-2,3-Bis(benzoyloxymethyl)cyclobutanone: A diastereomer with different spatial arrangement of substituents.
(2R,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone: Another diastereomer with distinct stereochemistry.
Cyclobutanone: The parent compound without benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and the parent cyclobutanone. This uniqueness makes it valuable for studying stereochemical effects in various applications.
属性
CAS 编号 |
132294-16-7 |
|---|---|
分子式 |
C₂₀H₁₈O₅ |
分子量 |
338.35 |
同义词 |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


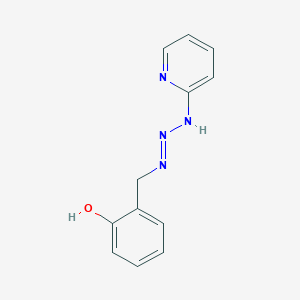
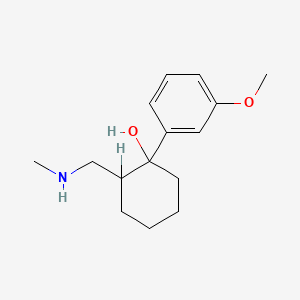
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
